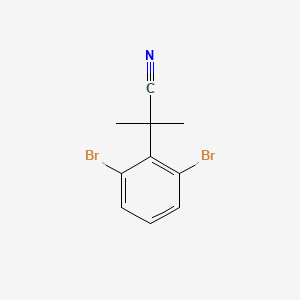

2-(2,6-Dibromophenyl)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

2-(2,6-dibromophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULCNFREZAHKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=C(C=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromophenyl)-2-methylpropanenitrile typically involves the bromination of a phenyl ring followed by the introduction of a nitrile group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromophenyl)-2-methylpropanenitrile can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce amines.

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

2-(2,6-Dibromophenyl)-2-methylpropanenitrile serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of substituted phenylacetonitriles and other nitriles through nucleophilic substitution reactions.

Reaction Examples:

- Preparation of Amines : The compound can be converted into amines via reduction processes, which are essential in pharmaceutical applications.

- Formation of Borylated Compounds : It can participate in palladium-catalyzed borylation reactions, leading to the synthesis of biphenyl derivatives that are significant in material science and organic electronics .

Medicinal Chemistry

2. Anticancer Agents

Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The dibromophenyl group enhances biological activity, making it a candidate for further development into anticancer drugs.

Case Study:

In a study published in the Journal of Medicinal Chemistry, compounds derived from this nitrile were tested against breast cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations .

Data Tables

Mechanism of Action

The mechanism by which 2-(2,6-Dibromophenyl)-2-methylpropanenitrile exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the nitrile group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substituent Variations: Halogen and Alkyl Groups

The electronic and steric properties of this compound are strongly influenced by its substituents. Comparisons with halogenated and alkylated analogs are summarized below:

Key Observations :

- Steric Effects: The methyl group in the target compound introduces steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to the non-methylated acetonitrile analog .

Aromatic Ring Modifications

Variations in the aromatic core further illustrate structural diversity:

- 2-(2-Benzylphenyl)-2-methylpropanenitrile : Incorporates a benzyl group, increasing aromatic bulk. This modification likely reduces solubility in polar solvents but enhances stability in hydrophobic environments .

Comparison with Functional Analogs

Procyazine: A Triazine-Based Herbicide

Procyazine (2-((4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile) shares the 2-methylpropanenitrile moiety but incorporates a triazine ring. Key differences include:

- Bioactivity : Procyazine is a herbicide targeting plant acetolactate synthase, while the target compound’s application remains unconfirmed .

- Structural Complexity : The triazine ring in procyazine introduces multiple hydrogen-bonding sites, enhancing target specificity in plants .

Research Findings and Data

Spectroscopic Characterization

- 1H-NMR : The dichloro analog shows distinct aromatic proton signals (δ 7.35 ppm for para-protons, δ 7.16 ppm for meta-protons), which would shift upfield in the dibromo compound due to increased electron-withdrawing effects .

Biological Activity

2-(2,6-Dibromophenyl)-2-methylpropanenitrile, also known by its CAS number 1314739-04-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 308.01 g/mol

This compound features a dibromophenyl group attached to a nitrile functional group, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways.

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect carbonic anhydrase activity, leading to altered bicarbonate levels in cells.

- Cellular Effects : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are crucial for programmed cell death.

- Gene Expression Modulation : The compound influences gene expression related to stress responses and metabolic regulation, potentially affecting cellular homeostasis.

Biological Activity Summary Table

| Biological Activity | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Carbonic anhydrase inhibition | |

| Apoptosis Induction | Disruption of mitochondrial membrane potential | |

| Gene Expression | Altered expression of stress-related genes |

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and apoptosis.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound. It exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study suggested that the mechanism involved disruption of bacterial cell membranes and interference with cellular respiration.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is expected to be absorbed through passive diffusion due to its lipophilic nature.

- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes.

- Toxicity Profile : Preliminary studies indicate low toxicity at therapeutic doses; however, further investigations are needed to fully understand its safety profile.

Q & A

Basic: What are the recommended synthesis protocols for 2-(2,6-Dibromophenyl)-2-methylpropanenitrile, and how can purity be validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For dibromophenyl derivatives, a common approach is to react 2,6-dibromobenzonitrile with a methylpropanenitrile precursor under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) . Purification is achieved via column chromatography with silica gel and eluents like hexane/ethyl acetate. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and GC-MS (Gas Chromatography-Mass Spectrometry) to confirm molecular ion peaks (M⁺) and rule out brominated byproducts .

Basic: How should researchers characterize the structural stability of this compound under varying experimental conditions?

Methodological Answer:

Stability studies should include:

- Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., heating from 25°C to 300°C at 10°C/min under nitrogen).

- Photostability: Expose samples to UV light (λ = 365 nm) in a controlled chamber and monitor degradation via FTIR (Fourier-Transform Infrared Spectroscopy) for C≡N (2250 cm⁻¹) and C-Br (600–500 cm⁻¹) bond integrity .

- Hydrolytic Stability: Test in buffered solutions (pH 3–9) at 40°C for 48 hours, followed by LC-MS to detect hydrolysis products like carboxylic acids or bromophenols .

Advanced: How can contradictory data on reaction yields in dibromophenyl-substituted nitriles be resolved?

Methodological Answer:

Yield discrepancies often arise from:

- Catalyst Selectivity: Pd(PPh₃)₄ versus Pd(OAc)₂ may alter regioselectivity in coupling reactions. For example, Pd(PPh₃)₄ favors mono-substitution, while Pd(OAc)₂ promotes di-substitution .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may accelerate side reactions (e.g., nitrile hydrolysis). Use low-polarity solvents (toluene) for better control .

- Temperature Gradients: Optimize via Design of Experiments (DoE) to identify interactions between variables (e.g., 80–120°C for 12–24 hours) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT (Density Functional Theory): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The nitrile group (C≡N) typically acts as an electron-withdrawing group, polarizing the dibromophenyl ring .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvation shells in THF vs. DCM) .

- QSAR (Quantitative Structure-Activity Relationship): Corrogate steric parameters (e.g., Taft’s Es) with experimental reaction rates to model substituent effects .

Advanced: How can researchers design derivatives of this compound for pharmacological screening?

Methodological Answer:

- Bioisosteric Replacement: Substitute the nitrile group (-C≡N) with a carboxylic acid (-COOH) or amide (-CONH₂) to modulate bioavailability .

- Ring Functionalization: Introduce electron-donating groups (e.g., -OCH₃) at the para position to enhance binding affinity in target proteins (e.g., HIV protease) .

- In Silico Docking: Use AutoDock Vina to screen derivatives against protein targets (e.g., reverse transcriptase) and prioritize synthesis based on binding scores (<-7.0 kcal/mol) .

Basic: What analytical techniques are critical for distinguishing this compound from structurally similar brominated nitriles?

Methodological Answer:

- NMR Spectroscopy: Compare ¹H NMR signals for the methyl group (δ = 1.2–1.5 ppm, singlet) and aromatic protons (δ = 7.3–7.8 ppm, doublet of doublets) .

- High-Resolution Mass Spectrometry (HRMS): Confirm exact mass (e.g., C₁₀H₈Br₂N: theoretical [M+H]⁺ = 306.9022; observed deviation < 2 ppm) .

- X-ray Crystallography: Resolve crystal packing to confirm the spatial arrangement of bromine atoms (ortho positions) and nitrile orientation .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Methodological Answer:

- Catalyst Loading: Reduce Pd catalyst from 5 mol% to 1 mol% to minimize costs, but monitor for incomplete coupling via TLC .

- Chiral Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC to separate enantiomers .

- Process Analytical Technology (PAT): Implement in-line FTIR to detect kinetic intermediates and adjust reaction parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.